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Abstract

Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase
inhibitor (TKI) designed to dually target Rearranged during Transfection (RET) and Src family
kinases (SRC). Developed to address therapeutic resistance to existing RET inhibitors,
enbezotinib has demonstrated significant preclinical activity against wild-type RET, various
RET mutations (including solvent front mutations), and RET fusions. Its concomitant inhibition
of SRC is intended to mitigate bypass resistance signaling pathways. This technical guide
provides a comprehensive overview of the preclinical and early clinical data on enbezotinib,
detailing its mechanism of action, inhibitory activity, and the experimental methodologies used
in its evaluation. While the clinical development of enbezotinib was discontinued in June 2023,
the data gathered offers valuable insights into the therapeutic strategy of dual RET/SRC
inhibition.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell
growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a
known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and
medullary thyroid carcinoma (MTC). While selective RET inhibitors have shown clinical efficacy,
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acquired resistance, often through new mutations in the RET kinase domain, remains a
significant challenge.

The Src family of non-receptor tyrosine kinases are key mediators of various cellular
processes, including proliferation, survival, and migration. Upregulation of SRC signaling has
been implicated in resistance to targeted therapies, including RET inhibitors, by activating
bypass signaling pathways.

Enbezotinib was developed as a next-generation TKI with a dual mechanism of action,
targeting both RET and SRC. This dual inhibition was hypothesized to provide a more durable
anti-tumor response by not only directly inhibiting the primary oncogenic driver but also
preemptively blocking a key resistance pathway.

Mechanism of Action

Enbezotinib is a type | TKI that binds to the ATP-binding pocket of both RET and SRC kinases,
thereby inhibiting their phosphorylation and downstream signaling.

RET Inhibition

Enbezotinib potently inhibits wild-type and various mutated forms of the RET kinase. By
blocking RET autophosphorylation, it effectively shuts down the downstream signaling
cascades that promote tumor cell proliferation and survival.

SRC Inhibition

The inhibition of SRC by enbezotinib is a key differentiator. By targeting SRC, enbezotinib
aims to prevent the activation of bypass signaling pathways that can be triggered by other
receptor tyrosine kinases, a known mechanism of resistance to single-agent targeted
therapies.[1]

Preclinical Data
Biochemical and Cellular Activity

Enbezotinib has demonstrated potent inhibitory activity against RET and SRC in both
biochemical and cellular assays.[2][3] It is also notably sparing of the VEGFR2 kinase, which is
associated with certain off-target toxicities of other TKIs.[3]
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Table 1: Biochemical and Cellular Inhibitory Activity of Enbezotinib

Target Assay Type IC50 (nM) Cell Line
Wild-Type RET Biochemical 0.26[4]
Wild-Type RET Cellular (p-RET) ~1[2] Ba/F3, TT, LC2/ad
RET G810R (Solvent ) )

Cellular (Proliferation) 17[2] Ba/F3
Front Mutant)
Panel of 15 RET

Cellular (p-RET) 2.69 - 108[4] Ba/F3

Mutants

Potent Inhibition
SRC Biochemical (Specific IC50 not

available)[2]

In Vivo Efficacy in Xenograft Models

Enbezotinib has shown significant anti-tumor activity in multiple in vivo models, including cell-
derived xenografts (CDX) and patient-derived xenografts (PDX).[2][3]

Table 2: In Vivo Efficacy of Enbezotinib in Xenograft Models

Model Type Tumor Type RET Alteration Dosing Outcome
Marked anti-
CDX - KIF5B-RET 5 mg/kg[5] _
tumor efficacy[2]
Marked anti-
PDX - RET-driven Not specified ]
tumor efficacy[2]
Demonstrated
CDX - RET G810R Not specified anti-tumor
activity[3]

Specific Tumor Growth Inhibition (TGI) percentages are not publicly available.
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Clinical Data: The SWORD-1 Trial

Enbezotinib was evaluated in a Phase 1/2 clinical trial designated SWORD-1 (NCT04161391)
in patients with advanced solid tumors harboring RET fusions or mutations. The trial was
terminated in May 2023.[6] The following data represents initial findings from the dose-
escalation portion of the study.

Patient Population and Dosing

A total of 21 patients with RET-altered NSCLC or MTC were treated with enbezotinib at doses
ranging from 10 mg to 30 mg once daily (QD).[7]

Preliminary Efficacy

Initial results showed signs of clinical activity in both TKI-naive and TKI-pretreated patients.[7]

[8]

Table 3: Initial Efficacy Results from the SWORD-1 Trial

Patient Population Number of Patients Outcome

4 patients showed tumor
regressions of -42%, -37%,
-23%, and -3%. Two of these

RET TKI-naive 5 achieved a confirmed partial
response (at 30 mg QD) with
durations of 5.6 and 5.8+
months.[7][8]

3 patients had tumor
RET TKI-pretreated 9 regressions of -44%, -27%,
and -17%.[7]

Safety and Tolerability

Enbezotinib was generally well-tolerated in the initial phase of the study. The most common
treatment-emergent adverse event was Grade 1 or 2 dizziness. At the time of the data release,
the maximum tolerated dose (MTD) had not been determined.[7]
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Potential Mechanisms of Resistance

While enbezotinib was designed to overcome resistance to other RET inhibitors, particularly
those with solvent front mutations, in-silico modeling has suggested potential mechanisms of
resistance to enbezotinib itself.

» Gatekeeper Mutations: Bulky mutations at the V804 residue of RET may sterically hinder the
binding of enbezotinib.[4][9]

o Other Kinase Domain Mutations: Mutations in the beta-7 strand region (L881F) and the
XDFG motif (S891L) are also predicted to impair enbezotinib docking.[4][9]

Experimental Protocols

The following sections describe the general methodologies for key experiments used in the
characterization of enbezotinib.

In Vitro Kinase Inhibition Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of enbezotinib
against purified kinases.

o Methodology:

o Recombinant human RET and SRC kinases are incubated with varying concentrations of
enbezotinib in a kinase reaction buffer containing a suitable substrate (e.g., a generic
peptide substrate) and ATP.

o The reaction is initiated by the addition of ATP and allowed to proceed for a defined period
at a controlled temperature.

o The kinase activity is quantified by measuring the amount of phosphorylated substrate,
often using methods like radiometric assays (incorporation of 32P-ATP) or fluorescence-
based assays.

o IC50 values are calculated by plotting the percentage of kinase inhibition against the
logarithm of the enbezotinib concentration and fitting the data to a sigmoidal dose-
response curve.
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Cell Viability/Proliferation Assay (MTT Assay)

» Objective: To assess the effect of enbezotinib on the viability and proliferation of cancer cell
lines.

o Methodology:

o Cancer cells harboring specific RET alterations (e.g., Ba/F3 cells engineered to express
KIF5B-RET) are seeded in 96-well plates and allowed to adhere overnight.

o The cells are then treated with a range of concentrations of enbezotinib for a specified
duration (e.g., 72 hours).

o Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT) is added to each well.

o Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple
formazan crystals.

o The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or an acidic
isopropanol solution).

o The absorbance of the resulting purple solution is measured using a microplate reader at
a wavelength of approximately 570 nm.

o The IC50 values are determined by plotting the percentage of cell viability against the
logarithm of the enbezotinib concentration.

Western Blotting for Signaling Pathway Analysis

» Objective: To investigate the effect of enbezotinib on the phosphorylation status of RET,
SRC, and their downstream signaling effectors.

» Methodology:

o Cancer cells are treated with enbezotinib at various concentrations and for different time
points.
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o Total cellular proteins are extracted using a lysis buffer containing protease and
phosphatase inhibitors.

o Protein concentration is determined using a standard protein assay (e.g., BCA assay).

o Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or
PVDF membrane.

o The membrane is blocked to prevent non-specific antibody binding and then incubated
with primary antibodies specific for total and phosphorylated forms of RET, SRC, and
downstream proteins (e.g., ERK, AKT).

o The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody that recognizes the primary antibody.

o The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

In Vivo Tumor Xenograft Studies

» Objective: To evaluate the anti-tumor efficacy of enbezotinib in a living organism.
o Methodology:

o Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically
implanted with human cancer cells (CDX) or fragments of a patient's tumor (PDX) that
harbor RET alterations.

o Once the tumors reach a palpable size, the mice are randomized into treatment and
control groups.

o Enbezotinib is administered to the treatment group, typically via oral gavage, at a
specified dose and schedule. The control group receives a vehicle control.

o Tumor volume is measured periodically using calipers.
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o At the end of the study, the mice are euthanized, and the tumors are excised, weighed,
and may be used for further analysis (e.g., immunohistochemistry, western blotting).

o The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to
the control group, often expressed as tumor growth inhibition (TGI).
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Caption: Simplified RET and SRC signaling pathways and the inhibitory action of enbezotinib.
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Caption: A representative workflow for Western Blot analysis of signaling pathway inhibition.

Conclusion

Enbezotinib is a potent dual inhibitor of RET and SRC kinases that has demonstrated
promising preclinical activity against a range of RET-driven cancer models, including those with
resistance mutations to other RET inhibitors. The dual targeting strategy holds therapeutic
potential for overcoming resistance mediated by SRC-activated bypass pathways. While the
clinical development of enbezotinib has been discontinued, the data generated from its
preclinical and early clinical evaluation provides a valuable foundation for the future
development of next-generation TKIs and combination therapies for RET-driven cancers.
Further investigation into the mechanisms of resistance to dual RET/SRC inhibition will be
crucial for the design of more effective and durable treatment strategies for this patient
population.
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 To cite this document: BenchChem. [Enbezotinib: A Dual RET/SRC Inhibitor for Advanced
Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10827848#enbezotinib-as-a-dual-ret-src-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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